GS-5829
Description
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GS-5829; GS 5829; GS5829. |
Origin of Product |
United States |
Gs 5829 As a Specific Chemical Probe for Bet Protein Inhibition
Classification and Chemical Nature of GS-5829 as a BET Inhibitor
This compound is classified as an orally bioavailable, small-molecule BET inhibitor. wikipedia.orgciteab.comctdbase.org Its chemical formula is C₂₆H₂₃N₅O₂, and its IUPAC name is [2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]-dipyridin-2-ylmethanol. transcriptionfactor.org The compound typically appears as a solid powder and exhibits solubility in dimethyl sulfoxide (B87167) (DMSO) but is not soluble in water. citeab.com
Molecular Basis of this compound Binding to Bromodomains
The BET protein family comprises four members in humans: BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins function as epigenetic "reader" proteins, recognizing and binding to acetylated lysine (B10760008) residues found on histone tails and other nuclear proteins. This binding is crucial for recruiting positive regulators of RNA polymerase II-dependent transcription to the promoters and enhancers of actively expressed genes, thereby influencing gene expression and cell cycle progression.
This compound exerts its inhibitory effect by reversibly binding to the bromodomains (BD1 and BD2) of BET proteins. By occupying these binding sites, this compound prevents the interaction between BET proteins and acetylated histones. nih.gov This disruption consequently interferes with chromatin remodeling and leads to the downregulation of various oncogenic pathways. citeab.comnih.gov For instance, in prostate cancer cells, this compound has been shown to block the recruitment of positive transcription elongation factor b (P-TEFb) to androgen receptor (AR) target genes, which in turn prevents the phosphorylation of RNA polymerase II and the subsequent transcription of AR targets, including kallikrein-related peptidase 3 (PSA). wikipedia.org
In Vitro Potency and Selectivity Profile of this compound against BET Family Members
This compound demonstrates high potency in preclinical studies, inhibiting cell growth and inducing apoptosis in various cancer cell lines. ctdbase.org Its mechanism involves inhibiting BET protein-dependent transcription of key oncogenes, such as MYC and BCL2. wikipedia.orgciteab.comctdbase.org
Research findings highlight its efficacy in different cellular contexts:
Chronic Lymphocytic Leukemia (CLL) Cells: In MEC-1 CLL cells, this compound exhibited an IC₅₀ of 46.4 nM (95% CI, 38.1 to 56.6 nM) in XTT viability/proliferation assays. This potency was notably higher than that of the established BET inhibitor JQ1, which had an IC₅₀ of 161.9 nM (95% CI, 153.3 to 171.0 nM) in the same assay. Furthermore, treatment with 400 nM this compound reduced the percentage of viable CLL cells to 64.4%, indicating its ability to induce apoptosis.
Uterine Serous Carcinoma (USC) Cells: this compound effectively inhibited the proliferation of primary USC cell lines. Specifically, it showed IC₅₀ values of 31 nM for USPC-ARK-1 cells and 27 nM for USPC-ARK-2 cells. This inhibitory effect was associated with a dose-dependent decrease in the phosphorylated levels of c-Myc and an increase in caspase activation (apoptosis).
While some reports indicate high potency and selectivity for BRD4 bromodomains ctdbase.org, multiple studies characterize this compound as a pan-BET inhibitor, capable of reversibly binding to all four BET family members (BRD2, BRD3, BRD4, and BRDT). The broad binding profile underscores its mechanism of action across the BET protein family, leading to the downregulation of various oncogenic pathways including those involving BLK, AKT, ERK1/2, MYC, and NF-κB signaling. citeab.com
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line Type | Cell Line Name | Assay Type | IC₅₀ (nM) | Reference |
| Chronic Lymphocytic Leukemia (CLL) Cells | MEC-1 | XTT viability/proliferation | 46.4 | |
| Uterine Serous Carcinoma (USC) Cells | USPC-ARK-1 | Proliferation | 31 | |
| Uterine Serous Carcinoma (USC) Cells | USPC-ARK-2 | Proliferation | 27 |
Molecular and Cellular Investigations of Gs 5829 Effects
Perturbation of Key Intracellular Signaling Pathways
Suppression of STAT3 Phosphorylation
Research indicates that GS-5829 significantly impacts the cellular microenvironment by suppressing the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Specifically, treatment with this compound led to a significant decrease in STAT3 phosphorylation at serine 727 (S727) in nurse-like cells (NLCs) rssing.com. This suppression of STAT3 phosphorylation in NLCs suggests an additional mechanism through which BET protein inhibition by this compound can disrupt the supportive microenvironment for cancer cells rssing.com. STAT3 phosphorylation is recognized as essential for the tumor-supporting activity of NLCs rssing.com.
Induction of Specific Cellular Phenotypes
This compound induces specific cellular phenotypes, primarily characterized by the inhibition of cellular proliferation and the induction of apoptosis in malignant cells.
This compound has been shown to effectively inhibit the proliferation of chronic lymphocytic leukemia (CLL) cells rssing.comuni.luctdbase.orgguidetoimmunopharmacology.orgdcchemicals.com. Its antiproliferative effects extend to solid tumor and hematologic cancer cells, where it inhibits cell growth by disrupting BET protein-dependent transcription of the MYC oncogene americanelements.comguidetoimmunopharmacology.org. The inhibition of CLL cell proliferation by this compound is mediated through the deregulation of several key signaling pathways, including BLK, AKT, ERK1/2, and MYC rssing.comuni.luctdbase.org. Furthermore, modulation of IκBα levels indicates that this compound also inhibits NF-κB signaling, a pathway crucial for cell survival and proliferation rssing.comuni.luctdbase.org.
In studies involving uterine serous carcinoma (USC) cell lines, such as ARK1 and ARK2, this compound demonstrated potent inhibition of cell proliferation with half-maximal inhibitory concentrations (IC50) of 31 nM and 27 nM, respectively uaem.mx. In MEC-1 chronic lymphocytic leukemia cells, this compound dose-dependently inhibited metabolism and proliferation, as measured by XTT assays guidetoimmunopharmacology.org. Significant inhibition of MEC-1 cell proliferation was observed after 96 hours of exposure to this compound, and importantly, this inhibition was not attributed to induced cell death, as cell viability remained high under these conditions guidetoimmunopharmacology.org.
Table 1: this compound Impact on Cell Proliferation (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Reference |
| MEC-1 | CLL | 46.4 | 72 hours | |
| ARK1 | USC | 31 | 72 hours | uaem.mx |
| ARK2 | USC | 27 | 72 hours | uaem.mx |
This compound is a potent inducer of apoptosis in leukemia cells rssing.comuni.luctdbase.org. The mechanism of apoptosis induction by this compound involves an imbalance between pro-apoptotic and anti-apoptotic regulators of the intrinsic apoptosis pathway rssing.comuni.luctdbase.org. Specifically, this compound leads to the down-regulation of the anti-apoptotic protein BCL-XL and the up-regulation of the pro-apoptotic protein BIM rssing.com. This modulation of the BIM/BCL-XL ratio is critical for the induction of cell death rssing.com. Unlike some other hematologic malignancies where BET inhibitors affect BCL2 levels, this compound treatment did not alter BCL2 levels in CLL cells rssing.com.
Furthermore, in vitro experiments with USC cell lines revealed a dose-dependent increase in caspase activation, a hallmark of apoptosis ctdbase.org. In CLL cells co-cultured with NLCs, this compound dose-dependently induced apoptosis, with 400 nM this compound reducing the percentage of viable cells from 94.8% to 64.4% (P=0.0001) after 120 hours of treatment rssing.com.
Table 2: this compound Effects on Apoptosis in CLL Cells
| Concentration of this compound | Viable CLL Cells (Initial) | Viable CLL Cells (After 120h) | P-value | Reference |
| 400 nM | 94.8% (95% CI, 91.5%-98.2%) | 64.4% (95% CI, 43.4%-85.3%) | 0.0001 | rssing.com |
Effects on Cellular Microenvironment Interactions
This compound exhibits significant effects on the cellular microenvironment, particularly on supportive nurse-like cells (NLCs) in co-culture models, which mimic the lymph node microenvironment.
Studies have shown that in co-culture models designed to replicate the lymph node microenvironment, this compound effectively inhibits signaling pathways within NLCs and impedes their growth rssing.comuni.lu. This finding highlights the ability of BET inhibitors like this compound to target not only the malignant cells but also their supportive microenvironment rssing.comuni.lu. As mentioned, this compound treatment significantly reduced STAT3 phosphorylation in NLCs, which is crucial for their tumor-supporting functions rssing.com.
Changes in protein levels observed in NLCs after this compound treatment largely mirrored those seen in CLL cells, including an increase in HEXIM1 protein and a considerable decrease in MYC, BCL-XL, and cyclin D2 levels rssing.com. The anti-leukemic activity of this compound was found to be synergistic when combined with B-cell receptor (BCR) signaling inhibitors such as ibrutinib (B1684441) or idelalisib (B1684644) in primary CLL/NLC co-cultures, further emphasizing its potential to disrupt the supportive microenvironment in conjunction with other targeted therapies. These findings collectively demonstrate that this compound can target both CLL cells and NLCs, providing a comprehensive approach to disrupting leukemia progression rssing.com.
Preclinical Pharmacological and Mechanistic Research with Gs 5829
In Vitro Pharmacological Characterization
In vitro studies have characterized the potency and activity of GS-5829 across a range of cancer cell lines, highlighting its inhibitory effects on cell proliferation and its comparative efficacy against other known BET inhibitors.
Determination of Half-Maximal Inhibitory Concentrations (IC50) in Various Cell Lines (e.g., CLL, USC, DLBCL)
This compound exhibits potent inhibitory activity, as evidenced by its half-maximal inhibitory concentrations (IC50) in several cancer cell lines. In Uterine Serous Carcinoma (USC) models, this compound demonstrated high sensitivity, with IC50 values of 31 nM for USC-ARK1 cells and 27 nM for USC-ARK2 cells. guidetopharmacology.orgciteab.com In Chronic Lymphocytic Leukemia (CLL) models, this compound showed an IC50 of 46.4 nM in MEC-1 CLL cells. citeab.comnih.gov Furthermore, in vitro experiments indicated high sensitivity of USC cell lines to this compound, leading to a dose-dependent decrease in phosphorylated c-Myc levels and an increase in caspase activation, indicative of apoptosis. nih.govwikipedia.orgwikipedia.orgmims.comwikipedia.org
Table 1: Half-Maximal Inhibitory Concentrations (IC50) of this compound in Various Cell Lines
| Cell Line Type | Specific Cell Line | IC50 (nM) | Reference |
| USC | USC-ARK1 | 31 | guidetopharmacology.orgciteab.com |
| USC | USC-ARK2 | 27 | guidetopharmacology.orgciteab.com |
| CLL | MEC-1 | 46.4 | citeab.comnih.gov |
Comparative Analysis of this compound Activity with Other BET Inhibitors (e.g., JQ1)
Comparative analyses have shown that this compound possesses superior or comparable activity to other BET inhibitors, such as JQ1. In USC cell lines, while high sensitivity was observed for both this compound and JQ1, no significant differences in IC50 values were noted between this compound, GS-626510, and JQ1 in ARK1 and ARK2 cells in vitro. nih.gov However, in MEC-1 CLL cells, this compound demonstrated greater potency than JQ1, with an IC50 of 46.4 nM compared to JQ1's 161.9 nM. nih.gov Additionally, this compound induced 11.6% more cell death than JQ1 when used at the same concentration in CLL cells. nih.gov
In Vivo Research in Animal Models
In vivo studies using murine models have further elucidated the pharmacokinetic properties and therapeutic efficacy of this compound, particularly in the context of tumor growth inhibition and modulation of oncogenic pathways.
Investigation of Oral Bioavailability and Pharmacodynamic Response in Murine Models
This compound has demonstrated excellent oral bioavailability in mouse models. nih.govwikipedia.orgwikipedia.org Pharmacokinetic analysis of plasma samples collected from mice confirmed this favorable bioavailability. nih.govwikipedia.org Regarding its pharmacodynamic response, a single treatment with this compound led to a significant inhibition of c-Myc protein expression in ARK2 xenograft tumor samples. nih.govwikipedia.orgwikipedia.org
Evaluation of Gene and Protein Expression Modulation in Xenograft Tumor Tissues (e.g., c-Myc)
This compound effectively modulates gene and protein expression in xenograft tumor tissues. In USC-ARK2 xenograft models, this compound significantly reduced c-Myc protein expression. nih.govwikipedia.orgwikipedia.org The assessment of c-Myc expression in tumors exposed to BET inhibitors, including this compound, showed a downregulation of both total and phosphorylated c-Myc proteins. nih.govwikipedia.orgwikipedia.org Beyond c-Myc, in CLL cells, this compound was observed to decrease the levels of BLK, phospho-AKT, phospho-ERK1/2, and MYC, while increasing the levels of IκBα, indicating its involvement in the deregulation of key signaling pathways such as B-cell receptor (BCR) and NF-κB signaling. nih.govwikipedia.org
Analysis of Tumor Growth Control in Xenograft Models (e.g., USC-ARK1, USC-ARK2)
Table 2: Summary of Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Outcome (vs. Control/JQ1) | Reference |
| USC-ARK2 | This compound | Significantly slower tumor growth vs. vehicle and JQ1 | guidetopharmacology.orgnih.gov |
| USC-ARK1 | This compound | More effective in decreasing tumor growth vs. JQ1 | nih.govwikipedia.orgwikipedia.orgmims.com |
| USC-ARK2 | This compound | More effective in decreasing tumor growth vs. JQ1 | nih.govwikipedia.orgwikipedia.orgmims.com |
Advanced Methodologies for Studying Gs 5829 and Bet Inhibition
High-Throughput Screening and Assay Development for BET Bromodomain Binding
High-throughput screening (HTS) is a foundational methodology for identifying novel compounds that bind to BET bromodomains. This process involves rapidly testing large libraries of chemical compounds for their ability to interact with and inhibit BET proteins. For BET inhibitors, assays are developed to measure the binding affinity and selectivity of compounds for specific BET proteins, namely BRD2, BRD3, BRD4, and BRDT. patsnap.comnih.gov
Common assay formats include:
Fluorescence Resonance Energy Transfer (FRET) Screening: This method identifies compounds that disrupt the interaction between BET bromodomains and their acetylated histone ligands. patsnap.com
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): AlphaLISA assays can be developed to detect the binding of inhibitors to BET bromodomains. mdpi.com
Thermal Shift Assays: These assays measure the thermal stability of BET proteins in the presence of a compound, indicating binding. patsnap.com
These screening approaches allow for the identification of potent and selective BET inhibitors, such as GS-5829, which reversibly bind to BET bromodomain proteins, preventing protein-protein interactions between BET proteins and acetylated histones and transcription factors. aacrjournals.org
Global Gene Expression Profiling and Proteomic Analysis Techniques to Elucidate Downstream Effects
To understand the downstream effects of BET inhibition by this compound, global gene expression profiling and proteomic analysis techniques are employed. These methodologies provide insights into the transcriptional and translational changes induced by the compound.
Gene Expression Profiling (e.g., RNA Sequencing, Microarray Analysis): Techniques like RNA sequencing (RNA-seq) and microarray analysis are used to identify differentially expressed messenger RNAs (mRNAs) and long non-coding RNAs (lncRNAs) in cells or tissues treated with this compound or other BET inhibitors. mdpi.compnas.orgplos.orgnih.gov For instance, BET inhibition has been shown to downregulate key oncogenes such as MYC, E2F1, and BCL2, which are crucial for cell cycle progression and cell death. plos.orgnih.gov In pancreatic cancer models, gene expression profiling identified CDC25B as a major target of BET inhibitors. oncotarget.comoaepublish.com
Proteomic Analysis (e.g., Mass Spectrometry-Based Proteomics): Proteomic approaches, including quantitative mass spectrometry, are utilized to identify changes in protein levels and post-translational modifications (e.g., ubiquitination, phosphorylation) following BET inhibition. nih.govbiorxiv.orgbiorxiv.orgmdpi.comresearchgate.net These analyses can reveal alterations in protein complexes, such as the BRD4 interactome, and identify adaptive responses, like the upregulation of MCL1 protein levels in response to BET inhibition in breast cancer. biorxiv.orgbiorxiv.org
These comprehensive analyses help elucidate the complex molecular pathways affected by this compound, providing a deeper understanding of its therapeutic potential.
Advanced In Vitro Cell-Based Assays for Proliferation, Apoptosis, and Cell Cycle Analysis
In vitro cell-based assays are critical for evaluating the direct biological effects of this compound on cancer cells. These assays assess key cellular processes such as proliferation, apoptosis, and cell cycle progression. mdpi.comnih.govspandidos-publications.comnih.govnih.govnih.govpnas.orgresearchgate.netepo-berlin.com
Proliferation Assays: These assays measure the rate of cell growth and division. Methods include:
MTS/XTT Assays: Colorimetric or luminescent assays that measure metabolic activity as an indicator of cell viability and proliferation. This compound has been shown to dose-dependently inhibit the metabolism/proliferation of MEC-1 chronic lymphocytic leukemia (CLL) cells. nih.gov
BrdU Incorporation: Measures DNA synthesis during the S-phase of the cell cycle, indicating proliferating cells. nih.gov
Cell Counting: Direct enumeration of cells over time. nih.gov
Colony Formation Assays: Assess the ability of single cells to proliferate and form colonies. spandidos-publications.com
Apoptosis Assays: These assays detect programmed cell death. Common methods include:
Annexin V Staining: Detects phosphatidylserine (B164497) externalization, an early marker of apoptosis. pnas.orgnih.govspandidos-publications.compnas.orgepo-berlin.com
Caspase Activation Assays: Measure the activity of caspases, key enzymes in the apoptotic pathway. This compound and other BET inhibitors have been shown to increase caspase activation. aacrjournals.orgnih.govepo-berlin.com
PARP Cleavage: Detects the cleavage of poly(ADP-ribose) polymerase, a substrate of caspases. spandidos-publications.compnas.org
Cell Cycle Analysis: Flow cytometry is commonly used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). mdpi.compnas.orgnih.govspandidos-publications.compnas.orgepo-berlin.com BET inhibitors, including this compound, have been reported to induce G0/G1 cell cycle arrest and reduce the proportion of cells in S phase in various cancer cell lines. pnas.orgnih.govpnas.orgresearchgate.netbiorxiv.orgthno.org
For example, this compound has been observed to suppress proliferation and induce apoptosis in CLL cells, with a dose-dependent reduction in viable cells and increased cell death. nih.gov In uterine serous carcinoma (USC) cell lines, this compound significantly inhibited tumor cell proliferation and induced apoptosis, associated with a dose-dependent decrease in phosphorylated c-Myc levels and increased caspase activation. aacrjournals.orgnih.gov
Establishment and Characterization of Patient-Derived Xenograft (PDX) Models for Preclinical Evaluation
Patient-derived xenograft (PDX) models are crucial for preclinical evaluation of anti-cancer agents like this compound, as they closely mimic the heterogeneity and biological characteristics of human tumors. patsnap.comoncotarget.comoaepublish.comnih.govthno.orgnih.govnih.gov
Establishment: PDX models are created by implanting patient tumor tissue directly into immunodeficient mice. This approach preserves the original tumor's histological features, genetic alterations, and stromal components, making them more clinically relevant than conventional cell line-derived xenografts. oncotarget.comoaepublish.com
Characterization: Established PDX models are characterized through various methods, including:
Histology: To confirm the preservation of tumor architecture. oaepublish.com
Genetic Profiling: To ensure the maintenance of the original tumor's genetic landscape. oaepublish.com
Drug Efficacy Assessment: PDX models are used to evaluate the efficacy of this compound in reducing tumor growth and assessing its pharmacodynamic effects in a living system. aacrjournals.orgpatsnap.comoncotarget.comoaepublish.comnih.govnih.govthno.orgnih.govnih.gov
For instance, this compound has been studied in USC-ARK1 and USC-ARK2 mouse xenograft models, demonstrating significant activity in decreasing tumor growth. aacrjournals.orgnih.gov Studies with other BET inhibitors in PDX models have shown tumor growth inhibition in various cancers, including lung, colorectal, triple-negative breast cancers, and pancreatic ductal adenocarcinoma. patsnap.comoncotarget.comoaepublish.comthno.org
Identification and Validation of Preclinical Biomarkers for Target Engagement and Pathway Modulation (e.g., CCR2 Inhibition, HEXIM1 Induction)
Preclinical biomarkers are measurable indicators used to assess whether a drug is engaging its intended target and modulating the relevant biological pathways. For BET inhibitors like this compound, identifying and validating such biomarkers is essential for drug development. researchgate.netaacrjournals.orgresearchgate.netexplorationpub.com
Identification: Biomarkers are often identified through global gene expression profiling (e.g., RNA-seq) and proteomic analyses, which can reveal genes or proteins whose expression levels consistently change upon BET inhibition. researchgate.net
Validation: Once identified, these biomarkers are validated in various preclinical models (e.g., cell lines, xenografts, animal systems) to confirm their reliability as indicators of target engagement and pathway modulation. aacrjournals.orgresearchgate.net
Key biomarkers associated with BET inhibition by this compound include:
CCR2 (C-C motif chemokine receptor 2) Inhibition: Downregulation of CCR2 mRNA expression is a validated pharmacodynamic biomarker for BET inhibition. nih.govresearchgate.netaacrjournals.orgresearchgate.net
HEXIM1 (Hexamethylene bisacetamide inducible 1) Induction: Upregulation of HEXIM1 mRNA expression is another validated pharmacodynamic biomarker, reflecting BET inhibition. nih.govresearchgate.netaacrjournals.orgresearchgate.net
In studies involving this compound, CCR2 inhibition and HEXIM1 induction were observed, particularly at higher doses, indicating that BET inhibition was achieved. nih.govresearchgate.netaacrjournals.org These biomarkers are crucial for assessing the compound's activity in preclinical and clinical settings.
Quantitative Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Systems
Quantitative Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a vital methodology for understanding the relationship between drug exposure and its biological effects in animal systems. aacrjournals.orgnih.govnih.govnih.govaacrjournals.orgnih.govresearchgate.netmdpi.comashpublications.org
Pharmacokinetics (PK): PK studies describe how the body handles the drug, including its absorption, distribution, metabolism, and excretion (ADME). For this compound, PK studies in mice have shown excellent oral bioavailability. aacrjournals.orgnih.gov However, in clinical studies, this compound's drug exposure was not dose-proportional, and interpatient variability was high. nih.govresearchgate.netnih.gov
Pharmacodynamics (PD): PD studies assess the drug's biological effects on the body, including target engagement and the resulting biological response. This involves measuring biomarker modulation (e.g., CCR2 inhibition, HEXIM1 induction) in relation to drug concentrations. nih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.orgashpublications.org
PK/PD Modeling: This involves integrating PK and PD data to build mathematical models that describe the exposure-response relationship. These models help predict optimal dosing regimens, understand the relationship between drug concentration and biomarker modulation, and forecast efficacy in vivo. aacrjournals.orgnih.govresearchgate.netmdpi.com
For example, PK/PD studies with this compound have shown that biomarker modulation (CCR2 inhibition and HEXIM1 induction) increased with higher doses, reflecting compound accumulation. nih.govresearchgate.net Such modeling is crucial for guiding dose and schedule selection for further preclinical and clinical development. aacrjournals.orgnih.govresearchgate.net
Future Directions and Research Perspectives for Gs 5829 and Bet Inhibitors
Comprehensive Elucidation of Adaptive Resistance Mechanisms to BET Inhibition in Preclinical Models
A significant hurdle in the clinical application of BET inhibitors is the development of resistance. Preclinical studies have begun to unravel the complex adaptive mechanisms that cancer cells employ to evade the effects of these drugs. Understanding these mechanisms is paramount for developing strategies to overcome resistance and enhance the durability of response.
One of the key adaptive strategies identified is the upregulation of other BET family members. Research has shown that cancer cells can develop resistance to BET inhibitors that primarily target BRD4 by increasing the expression of BRD2. biorxiv.org This compensatory mechanism allows the cells to maintain essential transcriptional programs despite the inhibition of BRD4. biorxiv.org This finding suggests that co-targeting multiple BET proteins may be a more effective therapeutic strategy.
Another adaptive response involves the activation of alternative signaling pathways. In breast cancer models, an adaptive response to BET inhibition has been observed, which involves the activation of lipid metabolism and an increase in the anti-apoptotic protein MCL1. biorxiv.org This leads to evasion of apoptosis and confers resistance to the BET inhibitor. biorxiv.org This highlights the intricate crosstalk between epigenetic regulation and other cellular processes and suggests that combination therapies targeting these adaptive pathways could be beneficial.
Furthermore, resistance to BET inhibitors in some preclinical models does not appear to be driven by genetic mutations in the BET bromodomain genes themselves. aacrjournals.org Instead, mechanisms such as increased WNT signaling in acute myeloid leukemia (AML) and activation of the Hedgehog pathway in pancreatic cancer have been implicated. aacrjournals.org These findings underscore the importance of a comprehensive, multi-omics approach to identify the diverse and context-dependent mechanisms of resistance to BET inhibitors.
Development of Next-Generation Preclinical Models for Studying BET Inhibitor Efficacy and Selectivity
To better predict clinical outcomes and accelerate the development of more effective BET inhibitors, there is a pressing need for advanced preclinical models that more accurately recapitulate the complexity of human diseases. Traditional two-dimensional (2D) cell culture models, while useful for initial screening, often fail to capture the intricate tumor microenvironment and intercellular interactions that influence drug response.
The development of three-dimensional (3D) culture systems, such as spheroids and organoids, represents a significant step forward. These models can be derived directly from patient tumors and better mimic the architecture and heterogeneity of the original tissue. mdpi.com Such patient-derived organoids have been successfully developed for advanced-stage diseases and offer a platform for personalized drug screening to test the efficacy of compounds like GS-5829. mdpi.com
In addition to more sophisticated in vitro models, the development of advanced in vivo models is also crucial. Xenograft models, including those derived from patients (PDX models), are invaluable for assessing the in vivo efficacy of BET inhibitors and for studying mechanisms of resistance in a more physiologically relevant context. bioworld.com Furthermore, genetically engineered mouse models (GEMMs) that spontaneously develop tumors with specific genetic alterations can provide insights into how the genetic landscape of a tumor influences its response to BET inhibition.
These next-generation preclinical models will be instrumental in evaluating the efficacy and selectivity of new BET inhibitors, including those designed to be more selective for specific BET proteins or even individual bromodomains (BD1 or BD2). nih.gov By providing a more accurate preclinical assessment, these models can help to de-risk clinical trials and guide the development of more effective and less toxic BET-targeted therapies.
Investigation of Broader Biological Roles of BET Proteins beyond Oncological Contexts
While the primary focus of BET inhibitor development has been in oncology, BET proteins are fundamental regulators of gene expression in a wide array of biological processes. Consequently, their dysregulation is implicated in a variety of non-cancerous diseases, opening up new therapeutic avenues for BET inhibitors like this compound.
Research has demonstrated the involvement of BET proteins in inflammatory processes, making them attractive targets for autoimmune and inflammatory diseases. nih.gov BET inhibitors have shown preclinical efficacy in models of inflammatory arthritis and psoriasis. nih.gov Furthermore, BET proteins play a role in cardiovascular diseases, neurodegenerative disorders, and viral infections. aacrjournals.orgnih.gov For instance, they have been shown to be involved in the reactivation of latent viral infections, which could be therapeutically exploited. aacrjournals.org
The diverse roles of BET proteins are underscored by the distinct phenotypes observed in mice with reduced levels of specific BET proteins. For example, mice with reduced BRD2 levels exhibit neuronal defects and metabolic abnormalities, while those with reduced BRD4 levels show hematopoietic and skin abnormalities. aacrjournals.org These findings highlight the importance of developing selective BET inhibitors to target specific disease processes while minimizing off-target effects. A deeper understanding of the specific functions of each BET protein in different tissues and disease states will be crucial for expanding the therapeutic applications of this class of drugs.
Exploration of Novel Combinatorial Research Strategies for Enhanced Biological Responses
Given the development of adaptive resistance and the potential for dose-limiting toxicities with monotherapy, combination strategies are emerging as a key area of research for BET inhibitors. onclive.com The goal is to achieve synergistic or additive anti-tumor effects, allowing for the use of lower, more tolerable doses of each agent.
Preclinical studies have demonstrated the synergistic potential of combining BET inhibitors with a variety of other targeted therapies. For this compound specifically, synergistic activity has been observed in combination with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441) in chronic lymphocytic leukemia (CLL) models. nih.gov In preclinical models of diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL), this compound has shown superior growth inhibition when combined with a BCL2 inhibitor.
The rationale for these combinations is often based on the targeting of complementary or compensatory signaling pathways. For example, in metastatic castration-resistant prostate cancer (mCRPC), preclinical data suggested an additive effect when combining this compound with the androgen receptor inhibitor enzalutamide (B1683756). nih.gov Other promising combination strategies for BET inhibitors in general include pairing them with inhibitors of PARP, PI3K, and MEK/ERK pathways. aacrjournals.org
The table below summarizes some of the key preclinical combination studies involving this compound:
| Combination Partner | Cancer Type | Observed Effect |
| Ibrutinib (BTK inhibitor) | Chronic Lymphocytic Leukemia (CLL) | Synergistic increase in leukemia cell death. nih.gov |
| ABT-199 (BCL2 inhibitor) | Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL) | Superior growth inhibition compared to single agents. |
| Enzalutamide (AR inhibitor) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Additive effect in preclinical models. nih.gov |
| GS-4059 (BTK inhibitor) | Diffuse Large B-cell Lymphoma (DLBCL) | Potentiated cell death and reduced expression of MYC, IL-10, and IL-6. researchgate.net |
These findings provide a strong rationale for the continued clinical evaluation of this compound and other BET inhibitors in combination with other targeted agents to improve therapeutic outcomes.
Potential for this compound as a Core Research Tool in Chemical Biology and Drug Discovery Initiatives
Beyond its direct therapeutic potential, a potent and selective small molecule inhibitor like this compound can serve as a valuable research tool in chemical biology and drug discovery. Chemical probes are essential for dissecting complex biological pathways and for validating novel drug targets.
While the pan-BET inhibitor JQ1 has been widely used as a chemical probe to study the functions of BET proteins, there is a continuous need for new tools with different properties, such as improved selectivity or pharmacokinetic profiles. nih.gov this compound, with its demonstrated potency and selectivity for BET bromodomains, has the potential to be utilized as a chemical probe to further elucidate the roles of BET proteins in various biological contexts. researchgate.net
Its use in preclinical studies has already contributed to a better understanding of BET protein function in hematologic malignancies and prostate cancer. nih.govnih.gov As a research tool, this compound can be employed to:
Identify novel downstream targets of BET proteins in different cell types and disease models.
Probe the functional consequences of inhibiting BET proteins in a time- and dose-dependent manner.
Serve as a starting point for the development of next-generation BET inhibitors with improved properties, such as PROTACs (proteolysis-targeting chimeras) that lead to the degradation of BET proteins rather than just their inhibition.
The availability of well-characterized chemical probes like this compound is crucial for advancing our fundamental understanding of BET protein biology and for identifying new therapeutic opportunities.
Q & A
Q. What is the molecular mechanism of action of GS-5829, and how does it target BET proteins in cancer models?
this compound is a bromodomain and extraterminal (BET) inhibitor that disrupts the interaction between BET proteins (e.g., BRD4) and acetylated histones, thereby suppressing transcriptional activation of oncogenes like c-Myc. Preclinical studies demonstrate dose-dependent inhibition of cell viability in chronic lymphocytic leukemia (CLL) and uterine serous carcinoma (USC) models, with IC50 values ranging from 10–400 nM in vitro . Mechanistically, this compound reduces phosphorylated c-Myc levels and induces apoptosis via caspase activation .
Q. What experimental models are commonly used to evaluate this compound efficacy, and what are their limitations?
In vitro models use primary cancer cell lines (e.g., USC, CLL) treated with escalating doses (0–400 nM) to assess viability via ATP-based assays . In vivo efficacy is tested in xenograft models (e.g., USC-ARK1/ARK2), where this compound monotherapy reduces tumor growth by 30–50% compared to controls . Limitations include poor translatability of pharmacokinetic (PK) parameters from mice to humans, as human trials showed no dose-proportional increases in plasma concentrations .
Q. What are the key pharmacokinetic (PK) parameters of this compound, and how do they influence dosing strategies?
Phase Ib trials in metastatic castration-resistant prostate cancer (mCRPC) revealed no dose-dependent increases in AUCtau or Cmax at doses of 2–9 mg daily, with high interpatient variability . The lack of dose proportionality complicates optimal dosing, necessitating biomarker-driven approaches (e.g., CCR2 inhibition, HEXIM1 induction) observed only at higher doses in monotherapy studies .
Q. Which biomarkers are used to assess this compound target engagement and therapeutic response?
CCR2 inhibition (indicative of BET pathway suppression) and HEXIM1 induction (a transcriptional regulator) are key biomarkers. However, these were inconsistently observed in clinical trials, with HEXIM1 induction detectable only at ≥9 mg doses in mCRPC . In USC, c-Myc amplification and apoptosis markers (e.g., caspase activation) correlate with preclinical efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical dose-response data and clinical outcomes for this compound?
Preclinical models show dose-dependent cytotoxicity (e.g., 400 nM reduces CLL viability to 20% ), but human trials reported minimal efficacy (25% nonprogression rate at 24 weeks in mCRPC ). Methodological reconciliation involves:
Q. What experimental design principles are critical for evaluating this compound in combination therapies?
Combination trials (e.g., with enzalutamide or fulvestrant) require:
- Dose escalation protocols : 3+3 design to identify maximum tolerated doses (MTD) while monitoring overlapping toxicities (e.g., fatigue, anemia ).
- Synergy analysis : Use Chou-Talalay or Bliss independence models to quantify additive vs. synergistic effects .
- Biomarker stratification : Enrich cohorts for c-Myc-amplified tumors to improve response rates .
Q. How can interpatient variability in this compound pharmacokinetics be addressed methodologically?
High variability in AUC and Cmax necessitates:
Q. What statistical methods are appropriate for analyzing dose-escalation trials of this compound?
Phase Ib trials use Bayesian or frequentist models to estimate MTD. For example:
Q. Why do biomarker responses (e.g., HEXIM1) to this compound vary between monotherapy and combination regimens?
HEXIM1 induction is dose-dependent in monotherapy but attenuated in combination with enzalutamide due to:
Q. What criteria justify the termination of this compound’s clinical development despite preclinical promise?
Termination decisions (e.g., in mCRPC) rely on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
